cis-2,6-Dimethyl-2,6-octadiene
CAS No.: 2492-22-0
Cat. No.: VC3925630
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2492-22-0 |
|---|---|
| Molecular Formula | C10H18 |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | (6Z)-2,6-dimethylocta-2,6-diene |
| Standard InChI | InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5- |
| Standard InChI Key | MZPDTOMKQCMETI-YHYXMXQVSA-N |
| Isomeric SMILES | C/C=C(/C)\CCC=C(C)C |
| SMILES | CC=C(C)CCC=C(C)C |
| Canonical SMILES | CC=C(C)CCC=C(C)C |
Introduction
Chemical and Physical Properties
cis-2,6-Dimethyl-2,6-octadiene exhibits unique physicochemical characteristics that influence its behavior in industrial and biological systems. Experimental estimates report a melting point of and a boiling point of , though these values may vary depending on isomeric purity . The compound’s density () and refractive index () further reflect its nonpolar nature and low intermolecular forces, consistent with its hydrocarbon backbone . Its volatility is underscored by a vapor pressure that aligns with other monoterpenes, facilitating its isolation via distillation .
Table 1: Key Physicochemical Properties of cis-2,6-Dimethyl-2,6-octadiene
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 138.25 g/mol |
| Melting Point | |
| Boiling Point | |
| Density | 0.7750 g/cm³ |
| Refractive Index | 1.4498 |
| LogP (Partition Coefficient) | 3.70 |
Data compiled from experimental and computational studies .
Structural Characteristics
The compound’s cis configuration is critical to its stereochemical identity. The double bonds at positions 2 and 6 adopt a Z-geometry, as indicated by the IUPAC name -2,6-dimethylocta-2,6-diene . This spatial arrangement is encoded in its SMILES notation () and InChI key (), which differentiate it from its trans-isomer counterpart . Nuclear magnetic resonance (NMR) spectroscopy confirms the cis geometry, with distinct and chemical shifts corresponding to allylic methyl groups and conjugated double bonds .
Natural Occurrence and Biosynthesis
cis-2,6-Dimethyl-2,6-octadiene is a constituent of essential oils in several plant species. PubChem reports its presence in Camellia sinensis (tea plant), Magnolia sieboldii, and Zingiber officinale (ginger) . In geranium oil, it serves as a minor component, contributing to the oil’s aromatic profile . Biosynthetically, it derives from the mevalonate pathway, where geranyl pyrophosphate undergoes isomerization and subsequent elimination reactions to form the conjugated diene system .
Spectroscopic Characterization
Advanced spectroscopic techniques have been employed to elucidate the compound’s structure. Gas chromatography-mass spectrometry (GC-MS) reveals a base peak at , corresponding to the fragmentation of the allylic methyl groups, with secondary peaks at and indicative of hydrocarbon chain cleavage . NMR spectra show resonances at for the olefinic protons and for the methyl groups adjacent to double bonds . NMR further corroborates the structure, with signals at for sp² carbons and for methyl carbons .
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